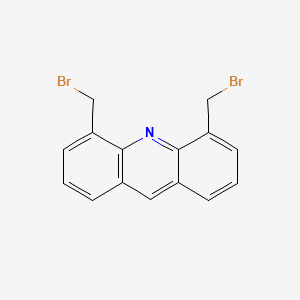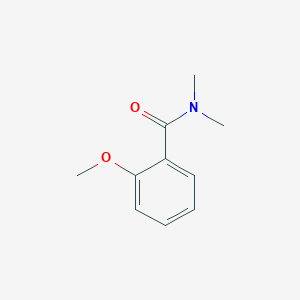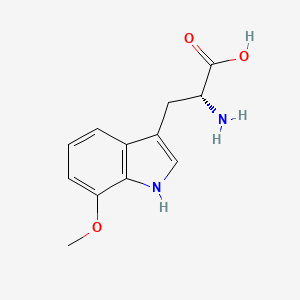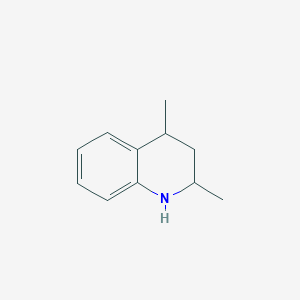
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
説明
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Tetrahydroquinoline Synthesis : Tetrahydroquinolines, including 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline, are synthesized using Lewis acid-promoted Friedel-Crafts cyclizations. This method is significant for creating structures with potential biological activity. These compounds have shown activity as peroxisome proliferator activated receptor agonists, useful in type-2 diabetes treatment (Bunce, Cain, & Cooper, 2013).
Isolation as Intermediate in Synthesis : 2,6-Dimethyl-1,2-dihydroquinoline, a related compound, is isolated as an intermediate in the Doebner-Miller synthesis of quinolines. This emphasizes the importance of dihydroquinolines in synthetic chemistry (Dauphinee & Forrest, 1978).
Biological and Pharmacological Aspects
Presence in Natural Products and Pharmaceuticals : Tetrahydroquinolines are key structural elements in many natural products and have broad commercial applications. They are essential in alkaloids and required in pharmaceutical and agrochemical synthesis (Wang et al., 2009).
Synthesis of Biologically Active Compounds : Silyl modification of biologically active compounds involves derivatives of 1,2,3,4-tetrahydroquinoline. These derivatives are studied for their psychotropic properties and cytotoxic effects, suggesting potential therapeutic applications (Zablotskaya et al., 2006).
Miscellaneous Applications
- Synthesis of Diverse Derivatives : Methods have been developedfor creating diverse derivatives of tetrahydroquinolines, including 1,2,3,4-tetrahydroquinoline, which are used in various applications such as medicinal chemistry and dye industries. These synthesis methods include hydrogenation, Diels-Alder reaction, and multi-component reactions, demonstrating the versatility of tetrahydroquinoline derivatives (Guobao, 2012).
Inhibition in Chemical Reactions : 1,2,3,4-tetrahydroquinoline has been shown to inhibit the decomposition of certain compounds, such as 2,6-diethylaniline, in specific chemical processes. This inhibition is concentration-dependent, indicating its potential role in controlling chemical reactions (Gnofam et al., 1989).
Analgesic and Anti-Inflammatory Effects : Some derivatives of 1,2,3,4-tetrahydroquinoline, such as 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, exhibit pronounced analgesic and anti-inflammatory effects. These properties indicate their potential use in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).
作用機序
Target of Action
Similar compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties . These compounds may interact with the antioxidant system, NADPH-generating enzymes, and chaperones .
Mode of Action
Hthq, a similar compound, has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This suggests that 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline might interact with its targets in a similar manner.
Biochemical Pathways
Hthq has been shown to affect the functioning of the antioxidant system and the activity of nadph-generating enzymes . It also influences the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Pharmacokinetics
The molecular weight of the compound is 16124 g/mol , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Hthq has been shown to decrease oxidative stress in rats with parkinson’s disease . It also normalized the chaperone-like activity and mRNA levels of heat shock protein 70 .
Action Environment
The safety data sheet for the compound suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .
生化学分析
Biochemical Properties
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with NADPH-generating enzymes and chaperones, affecting their activity . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the antioxidant system and the level of apoptotic processes in cells . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with the mitochondrial electron-transport chain, affecting ATP production and oxidative stress levels . These interactions highlight the compound’s potential in modulating cellular energy metabolism and redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that it can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is vital for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant activity. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of NADPH-generating enzymes, which are essential for maintaining cellular redox balance . These interactions underscore the compound’s role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in different cellular contexts . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its role in cellular processes and its potential therapeutic effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and optimize its use in biomedical research.
特性
IUPAC Name |
2,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQOFIQPGJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446730 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19343-79-4 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2,4-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



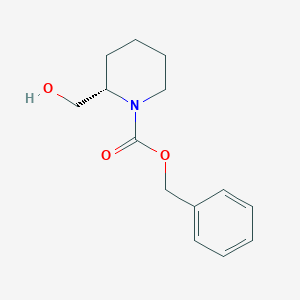
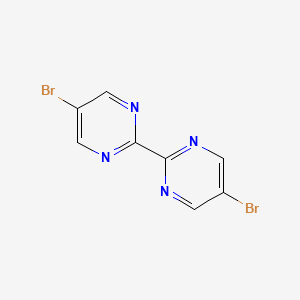
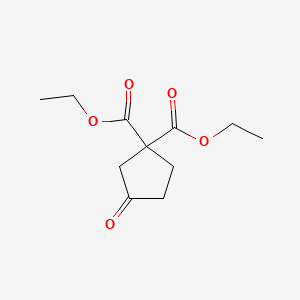
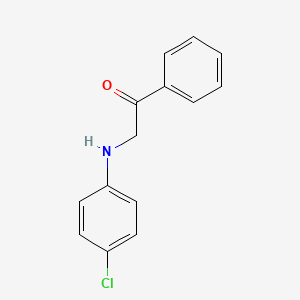
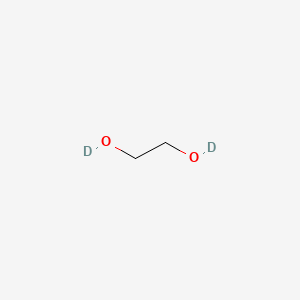
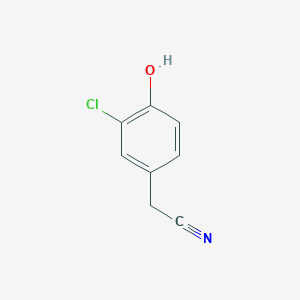
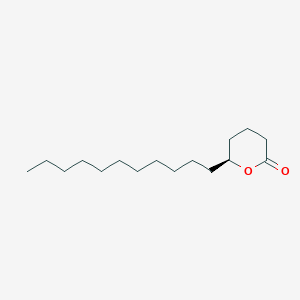
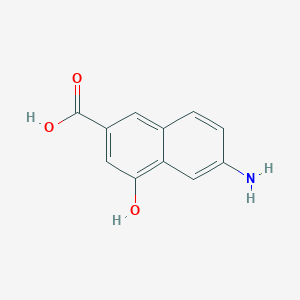

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)
